![molecular formula C17H14BrNO2S2 B2642125 2-bromo-N-(2-(thiophen-3-yl)benzyl)benzenesulfonamide CAS No. 1797086-07-7](/img/structure/B2642125.png)
2-bromo-N-(2-(thiophen-3-yl)benzyl)benzenesulfonamide
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Overview
Description
Synthesis Analysis
The synthesis of thiophene derivatives, such as 2-bromo-N-(2-(thiophen-3-yl)benzyl)benzenesulfonamide, has been a topic of interest in recent years . Thiophene is a privileged heterocycle that contains a five-membered ring made up of one sulfur as a heteroatom . The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives .Chemical Reactions Analysis
Thiophene derivatives are essential heterocyclic compounds and show a variety of properties and applications . They are utilized in industrial chemistry and material science as corrosion inhibitors . Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors .Scientific Research Applications
Medicinal Chemistry
Thiophene-based analogs, such as our compound, have attracted a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . For example, molecules with the thiophene ring system exhibit many pharmacological properties such as anticancer , anti-inflammatory , antimicrobial , antihypertensive , and anti-atherosclerotic properties .
Industrial Chemistry
Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors . The presence of the thiophene ring in our compound could potentially make it useful in this field.
Organic Semiconductors
Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors . Given the presence of the thiophene ring in our compound, it could potentially be used in the development of new organic semiconductors.
Organic Field-Effect Transistors (OFETs)
The thiophene ring is also used in the fabrication of organic field-effect transistors (OFETs) . Our compound could potentially be used in the development of OFETs due to the presence of the thiophene ring.
Organic Light-Emitting Diodes (OLEDs)
Molecules with the thiophene ring system are used in the fabrication of organic light-emitting diodes (OLEDs) . Our compound could potentially be used in the development of OLEDs due to the presence of the thiophene ring.
Synthesis of Anticancer Agents
2-Butylthiophene, a thiophene derivative, is used as a raw material in the synthesis of anticancer agents . Given the presence of the thiophene ring in our compound, it could potentially be used in the synthesis of new anticancer agents.
Safety and Hazards
properties
IUPAC Name |
2-bromo-N-[(2-thiophen-3-ylphenyl)methyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14BrNO2S2/c18-16-7-3-4-8-17(16)23(20,21)19-11-13-5-1-2-6-15(13)14-9-10-22-12-14/h1-10,12,19H,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JANLVXFSQRIHTR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNS(=O)(=O)C2=CC=CC=C2Br)C3=CSC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14BrNO2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-bromo-N-(2-(thiophen-3-yl)benzyl)benzenesulfonamide |
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